molecular formula C13H14FNOS B6629898 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile

2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile

Cat. No.: B6629898
M. Wt: 251.32 g/mol
InChI Key: PYAKJISGIQYFTN-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is an organic compound that features a fluorine atom, a benzonitrile group, and a sulfanylmethyl group attached to a methyloxolane ring

Properties

IUPAC Name

2-fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNOS/c1-9-13(4-5-16-9)17-8-10-2-3-12(14)11(6-10)7-15/h2-3,6,9,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAKJISGIQYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SCC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group can participate in various binding interactions, while the sulfanylmethyl group can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is unique due to the presence of the methyloxolane ring and the sulfanylmethyl group, which confer distinct chemical and biological properties compared to other fluorinated benzonitriles

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